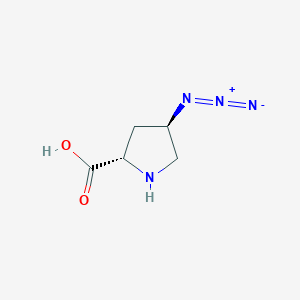![molecular formula C22H20F3NO4 B2892409 3-(2-methoxyphenyl)-9-propyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 1010888-54-6](/img/structure/B2892409.png)
3-(2-methoxyphenyl)-9-propyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with multiple functional groups, including a methoxyphenyl group, a propyl group, a trifluoromethyl group, and a chromeno[8,7-e][1,3]oxazin-4(8H)-one group. These groups suggest that the compound may have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be expected to contain a chromeno[8,7-e][1,3]oxazin-4(8H)-one core, with various substituents attached. These include a 2-methoxyphenyl group, a 9-propyl group, and a 2-trifluoromethyl group .Chemical Reactions Analysis
The chemical reactivity of this compound would be expected to be influenced by its various functional groups. For example, the trifluoromethyl group is known to be quite electronegative, which could make the compound reactive towards nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its various functional groups. For example, the trifluoromethyl group is known to increase the lipophilicity of compounds, which could influence properties like solubility and stability .Applications De Recherche Scientifique
Synthesis and Transformation
- Research has explored the synthesis of related oxazine compounds and their transformation into other derivatives. For example, Nicolaides et al. (1996) studied the synthesis of 1-methoxy-1H-phenanthro[9,10-c][1,2]oxazine and its transformation into triphenylene-o-dicarboxylic derivatives, demonstrating the versatility of oxazine compounds in chemical synthesis (Nicolaides et al., 1996).
Crystal Structure Analysis
- Investigations into the crystal structures of oxazine derivatives have been conducted to understand their molecular configurations. Udupa (1982) determined the crystal structure of a related compound, providing insights into the molecular arrangement and bonding characteristics (Udupa, 1982).
Pharmacological Activities
- Studies on oxazine derivatives have also explored their potential pharmacological activities. Mahmoud et al. (2017) investigated the antioxidant and anticancer activities of synthesized oxazine derivatives, highlighting their potential in medical research (Mahmoud et al., 2017).
Antimicrobial Activities
- The antimicrobial properties of oxazine compounds have been a subject of research. Bektaş et al. (2007) synthesized various oxazine derivatives and screened them for antimicrobial activities, indicating the usefulness of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Allelochemicals and Agronomic Utility
- Research has been done on oxazine derivatives as allelochemicals, with implications for agriculture. Macias et al. (2006) discussed the isolation and synthesis of benzoxazinones, which are related to oxazines, and their biological properties like antifungal and insecticidal activities, demonstrating their potential agronomic utility (Macias et al., 2006).
Photochemical Properties
- The photochemical properties of oxazine compounds have been explored. Deniz et al. (2009) synthesized a series of photochromic oxazines and investigated their properties, contributing to the understanding of these compounds in photonics and materials science (Deniz et al., 2009).
Orientations Futures
Propriétés
IUPAC Name |
3-(2-methoxyphenyl)-9-propyl-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3NO4/c1-3-10-26-11-15-17(29-12-26)9-8-14-19(27)18(13-6-4-5-7-16(13)28-2)21(22(23,24)25)30-20(14)15/h4-9H,3,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWCPCZQDUHAAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=CC=C4OC)C(F)(F)F)OC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Chloro-N-[2-(cyclohepten-1-yl)ethyl]propanamide](/img/structure/B2892326.png)
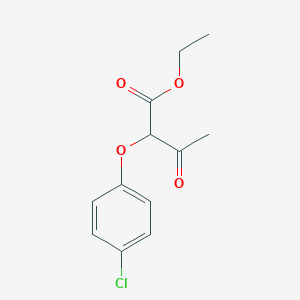
![2-{4-[(2,5-Dimethoxyphenyl)sulfonyl]piperazino}pyrimidine](/img/structure/B2892330.png)
![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2892331.png)
![3-(4-methoxybenzyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
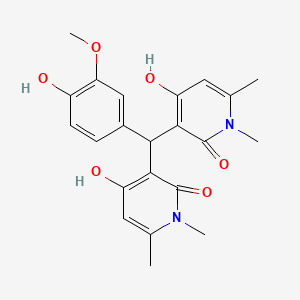
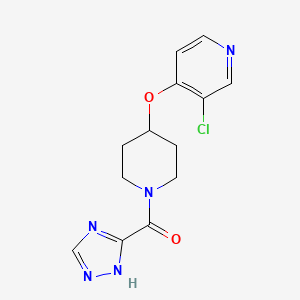
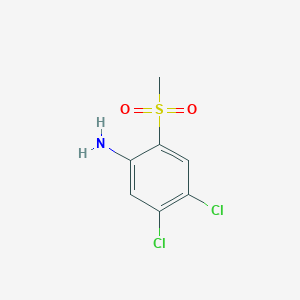

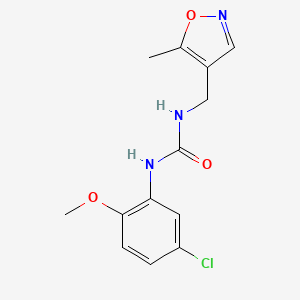
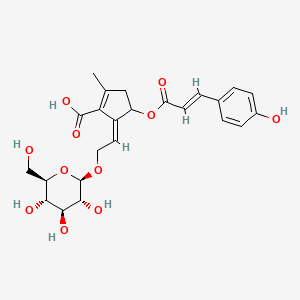
![(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-acetic acid](/img/structure/B2892347.png)
